

# Validating BI-1230 Efficacy Against Known KCNT1 Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BI-1230   |           |
| Cat. No.:            | B10787654 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current landscape for therapies targeting KCNT1-related epilepsies, with a focus on the emerging investigational compound **BI-1230** (now known as ABS-1230). Mutations in the KCNT1 gene, which encodes the sodium-activated potassium channel KNa1.1, lead to severe, often drug-resistant, developmental and epileptic encephalopathies (DEEs) due to a gain-of-function (GOF) in the channel. This increased channel activity disrupts normal neuronal excitability, leading to debilitating seizures.

**BI-1230** (ABS-1230), a first-in-class, orally administered, selective small molecule inhibitor of the KCNT1 channel, is currently under development by Actio Biosciences.[1][2][3] Preclinical data suggests that this compound may offer a significant advancement in the treatment of these devastating disorders. This guide will compare the available information on **BI-1230** with other therapeutic alternatives, supported by experimental data where available.

#### BI-1230 (ABS-1230): A Novel KCNT1 Inhibitor

**BI-1230** (ABS-1230) is designed to directly address the root cause of KCNT1-related epilepsy by inhibiting the overactive ion channel.[1] Actio Biosciences has reported that in preclinical studies, ABS-1230 inhibited all tested pathogenic mutations in the KCNT1 gene.[2][4][5][6][7] Furthermore, an abstract presented at the American Epilepsy Society (AES) conference detailed that a novel small molecule with high potency and selectivity for KCNT1 suppressed spontaneous seizures in a dose-dependent and reversible manner in a mouse model carrying the highly recurrent R428Q mutation.[8]



As of late 2025, **BI-1230** (ABS-1230) has entered a Phase 1a clinical trial in healthy volunteers to evaluate its safety, tolerability, and pharmacokinetics.[2] The U.S. Food and Drug Administration (FDA) has granted the compound Fast Track, Rare Pediatric Disease, and Orphan Drug designations, highlighting the significant unmet medical need in this patient population.[2][4]

## Logical Relationship of BI-1230 (ABS-1230) Mechanism of Action



Click to download full resolution via product page

Caption: BI-1230 (ABS-1230) therapeutic rationale.

### **Comparison of Therapeutic Alternatives**

While there are no FDA-approved therapies specifically for KCNT1-related epilepsy, several other compounds have been investigated. The most studied of these is quinidine, a non-selective cation channel blocker.



| Therapeutic Agent                       | Mechanism of Action                     | Efficacy Against<br>Known Mutations                                                                                                                                                                | Supporting<br>Experimental Data                                                                                                                                                                                          |
|-----------------------------------------|-----------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| BI-1230 (ABS-1230)                      | Selective KCNT1<br>channel inhibitor    | Stated to inhibit "all tested pathogenic mutations"[4][5][6][7]                                                                                                                                    | Preclinical data in a mouse model with the R428Q mutation showed strong suppression of spontaneous seizures. [8] Specific quantitative data (e.g., IC50 values) for individual mutations are not yet publicly available. |
| Quinidine                               | Non-selective cation<br>channel blocker | Variable efficacy reported. Some in vitro studies show reversal of GOF for specific mutations.[9] Clinical response is mixed, with some patients showing seizure reduction while others do not.[9] | In vitro patch-clamp assays have demonstrated inhibition of mutant KCNT1 channels. Clinical studies have reported a >50% seizure reduction in a subset of patients.                                                      |
| Antisense<br>Oligonucleotides<br>(ASOs) | Reduce KCNT1 protein expression         | Not mutation-specific;<br>targets the KCNT1<br>transcript                                                                                                                                          | A KCNT1 ASO prolonged survival in mouse models of SCN1A and SCN8A epilepsy, suggesting a modulatory effect.[9]                                                                                                           |
| Other Investigational Small Molecules   | KCNT1 channel<br>blockers               | Various compounds have been tested in vitro against a limited number of mutations.                                                                                                                 | Preclinical studies have identified compounds like antrafenine and nelfinavir mesylate                                                                                                                                   |



that reduce KCNT1 channel activity in vitro and seizure activity in Drosophila models.[10]

#### **Known KCNT1 Mutations and their Phenotypes**

A wide range of pathogenic variants in the KCNT1 gene have been identified, all of which are considered to be gain-of-function mutations.[11] These mutations are spread across different domains of the KCNT1 protein and result in a spectrum of severe epilepsy phenotypes.

| Mutation | Phenotype(s)                                                 |
|----------|--------------------------------------------------------------|
| G288S    | Epilepsy of Infancy with Migrating Focal<br>Seizures (EIMFS) |
| R398Q    | EIMFS, Sleep-related Hypermotor Epilepsy (SHE)               |
| R428Q    | EIMFS, SHE                                                   |
| M516V    | EIMFS                                                        |
| Y796H    | EIMFS, SHE                                                   |
| M896I    | SHE                                                          |
| P924L    | EIMFS, Infantile Spasms                                      |
| R928C    | SHE                                                          |

#### **Experimental Protocols**

The validation of potential therapeutic agents for KCNT1-related epilepsies typically involves a series of preclinical experiments to assess their efficacy and mechanism of action.

#### In Vitro Electrophysiology



- Objective: To measure the effect of the compound on the function of wild-type and mutant KCNT1 channels.
- Methodology:
  - Heterologous Expression: Human KCNT1 cDNA (both wild-type and containing specific pathogenic mutations) is expressed in cell lines that do not endogenously express the channel, such as Human Embryonic Kidney (HEK) cells or Xenopus oocytes.[11]
  - Patch-Clamp Recording: Whole-cell patch-clamp electrophysiology is used to record the potassium currents flowing through the KCNT1 channels in response to voltage steps.
  - Compound Application: The investigational compound is applied to the cells at various concentrations to determine its effect on the channel's current amplitude and gating properties.
  - Data Analysis: Dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50) of the compound for both wild-type and mutant channels.

#### **Experimental Workflow for In Vitro Validation**



Click to download full resolution via product page

Caption: Workflow for in vitro efficacy testing.

#### **In Vivo Animal Models**

- Objective: To assess the in vivo efficacy of the compound in a living organism that recapitulates the human disease.
- Methodology:



- Model Generation: A mouse model is created that carries a specific human KCNT1 gain-of-function mutation (e.g., R428Q).[8] These mice typically exhibit spontaneous seizures.
   [8]
- Video-EEG Monitoring: Continuous video-electroencephalography (EEG) is used to monitor the mice for seizure activity and to quantify seizure frequency and duration.
- Compound Administration: The investigational compound is administered to the mice, often at different doses, and the effects on seizure burden are compared to vehicle-treated control animals.[8]
- Behavioral and Neurological Assessments: In addition to seizure monitoring, other neurological functions and behaviors may be assessed to determine the broader therapeutic effects of the compound.

#### Conclusion

**BI-1230** (ABS-1230) represents a promising, targeted therapeutic approach for the treatment of KCNT1-related epilepsies. Preclinical evidence, as reported by Actio Biosciences, suggests that it is a potent and selective inhibitor of the KCNT1 channel with efficacy against a broad range of pathogenic mutations.[4][5][6][7] The ongoing Phase 1a clinical trial will provide crucial safety and pharmacokinetic data. For the research and drug development community, the progression of **BI-1230** (ABS-1230) is a significant step forward in precision medicine for genetic epilepsies. Future publications of detailed preclinical and clinical data will be essential for a complete quantitative comparison with other therapeutic strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Actio Biosciences Announces ABS-1230 — KCNT1 Epilepsy Foundation [kcnt1.squarespace.com]



- 2. Actio Biosciences Announces First Participant Dosed in Phase 1 Clinical Trial of ABS-1230, a KCNT1 Inhibitor for the Treatment of KCNT1-Related Epilepsy • Actio Biosciences [actiobiosciences.com]
- 3. Pipeline Actio Biosciences [actiobiosciences.com]
- 4. Actio Biosciences Announces U.S. FDA Clearance of Investigational New Drug Application and Fast Track Designation for ABS-1230, a KCNT1 Inhibitor for the Treatment of KCNT1-Related Epilepsy • Actio Biosciences [actiobiosciences.com]
- 5. ABS-1230 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. Actio doses first subject in trial of ABS-1230 for epilepsy [clinicaltrialsarena.com]
- 7. Actio Biosciences to advance KCNT1 inhibitor into clinic | BioWorld [bioworld.com]
- 8. a targeted small molecule reduces seizure burden in a mouse model of kcnt1-related epilepsy [aesnet.org]
- 9. Reduction of Kcnt1 is therapeutic in mouse models of SCN1A and SCN8A epilepsy PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Functional evaluation of epilepsy-associated KCNT1 variants in multiple cellular systems reveals a predominant gain of function impact on channel properties PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating BI-1230 Efficacy Against Known KCNT1 Mutations: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787654#validating-bi-1230-efficacy-against-known-kcnt1-mutations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com